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Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

Get Quote

Executive Summary
Compound: 2-(Quinolin-6-yl)acetonitrile CAS: 105020-39-1 Molecular Formula:

Molecular Weight: 168.19 g/mol Application: Key intermediate in the synthesis of selective c-
Met inhibitors; precursor for imidazo[1,2-b][1,2,4]triazines.[1]

This guide provides a high-resolution interpretation of the

H and

C NMR spectra for 2-(Quinolin-6-yl)acetonitrile.[1] It focuses on distinguishing the unique
paramagnetic ring currents of the quinoline system from the diagnostic cyanomethyl side chain,
providing a robust protocol for structural verification and impurity profiling.

Synthesis & Structural Context
Understanding the synthesis is prerequisite to accurate spectral interpretation (identifying

specific impurities). The standard industrial route involves the Palladium-catalyzed cyano-

methylation of 6-bromoquinoline.[1]
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Synthesis Pathway (Graphviz Visualization)[1]
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Figure 1: Palladium-catalyzed synthesis workflow for 2-(Quinolin-6-yl)acetonitrile, highlighting

potential sources of solvent impurities (DMF, EtOAc) visible in NMR.[1]

H NMR Data Interpretation
Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1][2]

The spectrum is characterized by a distinct ABX system in the pyridine ring (H2, H3, H4) and a

substituted benzene ring pattern, anchored by the diagnostic methylene singlet.

Chemical Shift Table ( H)[1][3]
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

H-2 8.94 dd 1H

-proton to

Nitrogen;

most

deshielded.

[1]

H-4 8.15 dd 1H

-proton;

deshielded by

ring current.

[1]

H-8 8.10 d 1H

Peri-position;

often

overlaps with

H-4.[1]

H-5 7.85 d 1H

Meta to

acetonitrile;

distinct

doublet.[1]

H-7 7.64 dd 1H

Ortho to

acetonitrile;

shows meta

coupling.[1]

H-3 7.45 dd 1H

-proton; most

shielded

aromatic

signal.[1]

-CH

-
3.96 s 2H -

Diagnostic

Singlet.

Benzylic

position.[1]
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Detailed Spectral Analysis[1]
The Nitrogen Effect (H-2): The proton at position 2 is heavily deshielded (

~8.[1]94) due to the electronegativity of the adjacent nitrogen atom and the anisotropy of the
ring. This is the starting point for all assignments.

The "Acetonitrile" Handle (-CH

-): The singlet at

3.96 ppm is the confirmation of successful cyano-methylation.[1]

Note: If this peak appears as a quartet or is shifted >4.2 ppm, suspect residual starting

material or oxidation to a cyanohydrin derivative.

Coupling Constants: The coupling between H-2 and H-3 (

Hz) is characteristic of the pyridine ring in quinoline systems.[1]

C NMR Data Interpretation
Solvent:

Reference: 77.16 ppm (CDCl

triplet)[1]

The carbon spectrum confirms the nitrile group and the asymmetry of the quinoline core.
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Carbon Type
Shift (

, ppm)
Assignment

Nitrile (C

N)
117.5

Characteristic weak signal; key

diagnostic.[1]

Aromatic C-2 151.2
Most deshielded CH (adjacent

to N).[1]

Quaternary C-8a 147.5 Bridgehead carbon.[1]

Aromatic C-4 136.0

Quaternary C-6 129.5
Substituted carbon (ipso to

acetonitrile).[1]

Aromatic C-8 130.5

Aromatic C-7 127.8

Aromatic C-5 126.5

Quaternary C-4a 128.2 Bridgehead carbon.[1]

Aromatic C-3 121.8

Methylene (-CH

-)
23.8 Upfield aliphatic signal.[1]

Advanced Characterization: 2D NMR Logic
To resolve the overlapping signals (often H-4 and H-8), a Heteronuclear Multiple Bond

Correlation (HMBC) experiment is required.[1]

HMBC Correlation Pathway[1]
H-2 (

8.94) will show strong 3-bond correlations to C-4 and C-8a.[1]

The Methylene Protons (
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3.96) are the "Rosetta Stone" for the benzene ring. They will correlate to:

C-6 (ipso): Strong 2-bond coupling.[1]

C-5 and C-7: Strong 3-bond coupling.[1]

C-CN (Nitrile): Strong 2-bond coupling (~117.5 ppm).[1]

Structural Assignment Flowchart

1H NMR Spectrum
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Ambiguous

Structure Confirmed
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Click to download full resolution via product page

Figure 2: Logic flow for assigning the 2-(Quinolin-6-yl)acetonitrile structure using 1D and 2D

NMR techniques.

Impurity Profiling & Troubleshooting
In synthesis, specific impurities often co-elute. Use this table to "debug" your spectrum.
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Impurity
Diagnostic Signal (

)
Source Removal Protocol

DMF
8.02 (s), 2.96 (s), 2.88

(s)
Reaction Solvent

Wash with LiCl (aq) or

extended high-vac

drying.[1]

Ethyl Acetate
4.12 (q), 2.05 (s), 1.26

(t)
Purification Eluent

Rotary evaporation

with

chase.[1]

6-Bromoquinoline
7.5-8.0 (complex

aromatic)
Unreacted SM

Difficult to separate;

check integration of H-

2 vs CH

.[1]

Water 1.56 (variable broad s) Wet Solvent

Dry over

or add activated

molecular sieves.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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